molecular formula C31H36ClN3O3S2 B12016603 N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618075-49-3

N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12016603
CAS No.: 618075-49-3
M. Wt: 598.2 g/mol
InChI Key: PYOXULQVUWAHQY-DQSJHHFOSA-N
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Description

N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thiazolidinone ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a dodecyl-substituted thiourea with an appropriate α-haloketone under basic conditions.

    Indole Derivative Synthesis: The indole moiety is often prepared through Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: The final step involves coupling the thiazolidinone derivative with the indole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under basic conditions or using catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide depends on its application. In a biological context, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, enzymes critical for metabolic processes, or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
  • This compound analogs

Uniqueness

This compound’s uniqueness lies in its combination of a chlorophenyl group, a thiazolidinone ring, and an indole moiety. This specific arrangement of functional groups can result in unique chemical and biological properties not found in other compounds. The presence of the thiazolidinone ring, in particular, can impart specific reactivity and biological activity, making it a valuable scaffold for further chemical modifications and applications.

Properties

CAS No.

618075-49-3

Molecular Formula

C31H36ClN3O3S2

Molecular Weight

598.2 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C31H36ClN3O3S2/c1-2-3-4-5-6-7-8-9-10-13-20-34-30(38)28(40-31(34)39)27-24-14-11-12-15-25(24)35(29(27)37)21-26(36)33-23-18-16-22(32)17-19-23/h11-12,14-19H,2-10,13,20-21H2,1H3,(H,33,36)/b28-27-

InChI Key

PYOXULQVUWAHQY-DQSJHHFOSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)/SC1=S

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)SC1=S

Origin of Product

United States

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